N-([2,3'-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide
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Overview
Description
“N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” is a synthetic organic compound that features a bifuran moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” typically involves the following steps:
Formation of the bifuran moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction using 2-chlorobenzoyl chloride and a suitable catalyst.
Amidation reaction: The final step involves the reaction of the intermediate with an amine to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate can be employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in drug discovery.
Medicine: Investigation of its pharmacological properties for therapeutic applications.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The bifuran and chlorophenyl groups could play a role in these interactions by providing specific binding affinities and steric properties.
Comparison with Similar Compounds
Similar Compounds
N-([2,3’-bifuran]-5-ylmethyl)-2-phenylacetamide: Lacks the chlorine atom, which may affect its reactivity and binding properties.
N-([2,3’-bifuran]-5-ylmethyl)-2-(4-chlorophenyl)acetamide: The chlorine atom is in a different position, which could influence its chemical behavior and biological activity.
Uniqueness
“N-([2,3’-bifuran]-5-ylmethyl)-2-(2-chlorophenyl)acetamide” is unique due to the specific positioning of the chlorine atom on the phenyl ring and the presence of the bifuran moiety. These structural features may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c18-15-4-2-1-3-12(15)9-17(20)19-10-14-5-6-16(22-14)13-7-8-21-11-13/h1-8,11H,9-10H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQSOVOINQYHHDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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